molecular formula C22H20FN5O3 B2682313 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941917-43-7

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2682313
CAS RN: 941917-43-7
M. Wt: 421.432
InChI Key: GGDRSALTZZIRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds similar to the specified chemical structure have been explored for their potential biological activity. For instance, derivatives of dihydropyridine and imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin, which share structural similarities, have been synthesized through Diels-Alder reactions. These compounds have been studied for their highly functionalized tetrahydropyridines, suggesting potential biological activities (Wasilewska et al., 2011).

Cascade Synthesis and Derivative Formation

The cascade synthesis approach has been used to create novel derivatives, such as imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazine derivatives. These methodologies showcase the chemical versatility and the potential to generate new compounds with unique properties for further evaluation in scientific research (Kravchenko et al., 2014).

Luminescent Properties and Photo-induced Electron Transfer

Research on naphthalimide derivatives, closely related to the compound , has revealed interesting luminescent properties and photo-induced electron transfer mechanisms. These findings could be significant for developing novel photoluminescent materials or sensors (Gan et al., 2003).

Antibacterial Activities

Quinolone derivatives, including those with heterocyclic substituents similar to the given compound, have been synthesized and evaluated for their antibacterial activities. Such studies help in understanding the structure-activity relationships and developing new antimicrobial agents (Cooper et al., 1990).

Antiviral Activity

The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their evaluation for antiviral activity represents another area of research interest. These compounds serve as examples of how structural analogs can be developed and assessed for potential therapeutic uses (Kim et al., 1978).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c23-16-7-9-17(10-8-16)25-12-13-27-20(30)21(31)28(24-22(25)27)14-19(29)26-11-3-5-15-4-1-2-6-18(15)26/h1-2,4,6-10H,3,5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDRSALTZZIRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C(=O)N4CCN(C4=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

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